3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
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Overview
Description
3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of indeno[1,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indeno[1,2-d]pyrimidine scaffold in the molecule contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the enzyme’s active site . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Biochemical Pathways
It is known that indole derivatives can affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These pathways can lead to a variety of biological activities, as mentioned above.
Pharmacokinetics
It is known that the presence of a hydrophobic substituent on the ring can be favorable due to interaction with the ad site of the enzyme , which could potentially impact the compound’s bioavailability.
Result of Action
Based on the known biological activities of related compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
Action Environment
It is known that the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine , suggesting that the compound’s efficacy could potentially be influenced by environmental factors.
Preparation Methods
The synthesis of 3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate indanone derivative with a fluorinated benzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Medicine: Research indicates that the compound may have therapeutic potential in treating certain diseases due to its biological activities.
Comparison with Similar Compounds
3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione can be compared with other indeno[1,2-d]pyrimidine derivatives and similar heterocyclic compounds. Some similar compounds include:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrimidine derivatives: These compounds exhibit a range of pharmacological effects, such as anti-inflammatory and antimicrobial activities.
Imidazo[1,2-a]pyrimidine derivatives:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-ethyl-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c1-2-22-17(13-9-5-6-10-14(13)20)15-16(21-19(22)24)11-7-3-4-8-12(11)18(15)23/h3-10,17H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFXJRVGPALFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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